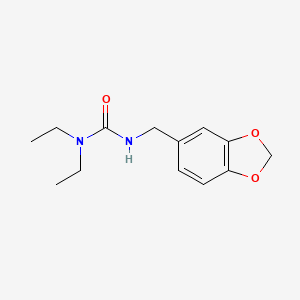
N-(2,5-dimethoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide
Overview
Description
N-(2,5-dimethoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide, also known as DPCPX, is a potent and selective antagonist of the A1 adenosine receptor. This compound has been extensively studied for its potential applications in various fields of scientific research.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been widely used in scientific research to study the role of adenosine receptors in various physiological and pathological conditions. It has been shown to be an effective tool for investigating the effects of adenosine receptor activation and inhibition on the cardiovascular, respiratory, and nervous systems. N-(2,5-dimethoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has also been used to study the role of adenosine receptors in cancer, inflammation, and pain.
Mechanism of Action
N-(2,5-dimethoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide is a selective antagonist of the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the body. The A1 receptor is involved in the regulation of various physiological processes, including cardiac function, vascular tone, and neurotransmission. N-(2,5-dimethoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide binds to the A1 receptor and prevents the binding of adenosine, which is the endogenous ligand for this receptor. This leads to a reduction in the activation of downstream signaling pathways and physiological responses.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects in various systems. In the cardiovascular system, N-(2,5-dimethoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to reduce heart rate, blood pressure, and myocardial oxygen consumption. In the respiratory system, N-(2,5-dimethoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to reduce airway resistance and increase bronchodilation. In the nervous system, N-(2,5-dimethoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to modulate neurotransmitter release and synaptic plasticity.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has several advantages for use in laboratory experiments. It is a highly selective antagonist of the A1 adenosine receptor, which allows for precise investigation of the effects of adenosine receptor inhibition. N-(2,5-dimethoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide is also stable and easy to handle, which makes it a convenient tool for researchers. However, there are also some limitations to the use of N-(2,5-dimethoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide in laboratory experiments. It has a relatively short half-life, which may limit its efficacy in some experiments. Additionally, it may have off-target effects on other adenosine receptor subtypes or unrelated receptors.
Future Directions
There are several directions for future research on N-(2,5-dimethoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide. One area of interest is the role of adenosine receptors in cancer. N-(2,5-dimethoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to have antitumor effects in some studies, and further investigation of this potential therapeutic application is warranted. Another area of interest is the use of N-(2,5-dimethoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide in the treatment of respiratory diseases, such as asthma and chronic obstructive pulmonary disease. Finally, there is a need for further investigation of the off-target effects of N-(2,5-dimethoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide and the development of more selective adenosine receptor antagonists.
properties
IUPAC Name |
1-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-16-10-11-19(27-2)18(13-16)21-20(23)15-7-6-12-22(14-15)28(24,25)17-8-4-3-5-9-17/h3-5,8-11,13,15H,6-7,12,14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMYYSATUSDLDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(acetylamino)phenyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B4394845.png)

![1-benzoyl-4-[3-(4-benzyl-1-piperazinyl)-4-nitrophenyl]piperazine](/img/structure/B4394861.png)


![methyl 1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B4394877.png)
![dimethyl 5-amino-2-methyl-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4394880.png)
![N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea](/img/structure/B4394886.png)
![5-[(3-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole](/img/structure/B4394902.png)
![{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4394914.png)
![2-{4-[(butylamino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide hydrochloride](/img/structure/B4394916.png)
![2-chloro-5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4394923.png)
![1-(2-methoxyphenyl)-3-{[4-(1-piperidinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B4394941.png)
![methyl {3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4394947.png)